(E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide
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Overview
Description
(E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is a synthetic organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine under dehydrating conditions.
Introduction of the Isopropylsulfonyl Group: This step involves the sulfonylation of the benzamide using isopropylsulfonyl chloride in the presence of a base such as pyridine.
Diazotization and Coupling: The phenyldiazenyl group is introduced through a diazotization reaction followed by coupling with the benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(methylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide: Similar structure but with a methylsulfonyl group instead of isopropylsulfonyl.
(E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)aniline: Similar structure but with an aniline group instead of benzamide.
Uniqueness
(E)-3-(isopropylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)benzamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it valuable for specific applications where other compounds might not be as effective.
Properties
CAS No. |
1003261-24-2 |
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Molecular Formula |
C22H21N3O3S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(4-phenyldiazenylphenyl)-3-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C22H21N3O3S/c1-16(2)29(27,28)21-10-6-7-17(15-21)22(26)23-18-11-13-20(14-12-18)25-24-19-8-4-3-5-9-19/h3-16H,1-2H3,(H,23,26) |
InChI Key |
JSEHMHAVOZDZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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